4-(5-Chloro-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one
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Overview
Description
4-(5-chloro-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a chromenone structure, which is further substituted with chlorine and methyl groups. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chlorosalicylaldehyde and 2-acetyl-6,8-dimethylchromenone.
Condensation Reaction: The key step involves the Claisen-Schmidt condensation reaction between 5-chlorosalicylaldehyde and 2-acetyl-6,8-dimethylchromenone in the presence of a base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization to form the final product, 4-(5-chloro-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
4-(5-chloro-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloro-1-benzofuran-2-yl)-1,3-thiazol-2-amine
- (5-chloro-1-benzofuran-2-yl)(4-methoxyphenyl)methanone
- 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones
Uniqueness
4-(5-chloro-1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern and the combination of benzofuran and chromenone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H13ClO3 |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
4-(5-chloro-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |
InChI |
InChI=1S/C19H13ClO3/c1-10-5-11(2)19-15(6-10)14(9-18(21)23-19)17-8-12-7-13(20)3-4-16(12)22-17/h3-9H,1-2H3 |
InChI Key |
RCKPYRBKLVMTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Cl)C |
Origin of Product |
United States |
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